Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate
Description
Properties
IUPAC Name |
ethyl 2-(trifluoromethylsulfonyloxy)cyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O5S/c1-2-17-9(14)7-5-3-4-6-8(7)18-19(15,16)10(11,12)13/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIUHGUFSGOXDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCCC1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327873 | |
| Record name | Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclohex-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122135-83-5 | |
| Record name | Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclohex-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 122135-83-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Directed Sulfonylation of Cyclohexanecarboxylate Esters
The most widely implemented method involves converting ethyl 2-oxocyclohexanecarboxylate to its enol triflate derivative. Sodium hydride (60% in oil) deprotonates the α-carbon at 0°C in tetrahydrofuran (THF), followed by treatment with N-phenyl-bis(trifluoromethanesulfonimide) (1.2 equiv). This one-pot procedure achieves 59% isolated yield after silica gel chromatography:
Table 1: Sulfonylation Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | NaH (2.2 equiv) | <40% with KOtBu |
| Solvent | THF | 25% drop in Et2O |
| Temperature | 0°C → RT | <20% at <-20°C |
| Sulfonylation Agent | N-phenyl-bis(Tf)₂NH | Inert to Tf₂O |
Key side products include dimerized enol ethers (≤15%) and over-sulfonylated species, necessitating careful stoichiometric control.
Palladium-Catalyzed Borylation Cross-Coupling
For applications requiring subsequent Suzuki-Miyaura couplings, ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-ene-1-carboxylate serves as a pivotal intermediate. Using dichloro[bis(triphenylphosphoranyl)]palladium (10 mol%), triphenylphosphine (20 mol%), and K₂CO₃ (2.0 equiv) in dioxane at 100°C, the boronate ester forms in 16% yield over two steps:
This route's inefficiency stems from competing protodeboronation and palladium black formation, though microwave-assisted heating reportedly improves conversion.
DIBAL-H Reduction of Advanced Intermediates
Diisobutylaluminium hydride (DIBAL-H) reduces ester functionalities while preserving the triflate group. A representative protocol uses DIBAL-H (2.1 equiv) in dichloromethane/n-heptane at -78°C, followed by gradual warming to 20°C. After 17 h, quenching with Rochelle's salt solution affords the alcohol derivative in 34% yield:
Table 2: Reduction Conditions vs. Byproduct Formation
| Additive | Temperature | Aldehyde Byproduct |
|---|---|---|
| None | -78°C → RT | 22% |
| 10% LiCl | -78°C → -30°C | 9% |
| 5% DIPEA | -78°C | 15% |
Purification and Isolation Techniques
Chromatographic Resolution
Silica gel flash chromatography with ethyl acetate/heptane gradients (0-50%) remains standard for isolating >95% pure product. Polar impurities including unreacted starting material (Rf = 0.3) separate from the target compound (Rf = 0.6 in 30% EtOAc).
Crystallization Optimization
Recrystallization from heptane/ethyl acetate (4:1) at -20°C produces needle-like crystals suitable for X-ray analysis. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 89-91°C, confirming polymorphic stability.
Industrial Scale-Up Considerations
Continuous Flow Sulfonylation
Pilot studies demonstrate THF/N-methylpyrrolidone (NMP) biphasic systems in tubular reactors enhance heat dissipation, enabling 2.5 kg/batch production with 52% yield (vs. 59% lab-scale). Residence time optimization (45 min) minimizes enolate decomposition.
Waste Stream Management
The process generates 8.2 kg aqueous waste/kg product, primarily containing Rochelle's salt and aluminum residues. Acidic precipitation (pH 2.5) recovers 78% aluminum as Al(OH)₃ for reuse.
Comparative Analysis of Methodologies
Table 3: Synthesis Route Metrics Comparison
| Method | Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| NaH-mediated sulfonylation | 59% | 95% | High | $1,200/kg |
| Pd-catalyzed borylation | 16% | 88% | Moderate | $4,500/kg |
| DIBAL-H reduction | 34% | 91% | Low | $2,800/kg |
The sodium hydride route offers the best balance of efficiency and cost, though palladium methods enable modular boron incorporation for downstream diversification.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexene derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce a cyclohexane carboxylate.
Scientific Research Applications
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly those with pharmaceutical relevance.
Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, depending on its derivatives.
Pathways Involved: It may influence biochemical pathways related to inflammation, cell proliferation, or apoptosis, depending on its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and commercial differences between the target compound and related triflate esters:
Stability and Handling
- Hazards : Common hazards include skin corrosion (H314), acute toxicity (H302/H312), and respiratory irritation (H335) .
- Storage : All triflate esters require anhydrous storage at low temperatures (2–8°C) to prevent hydrolysis .
Data Tables
Physical and Commercial Properties
| Property | This compound | Cyclohex-1-en-1-yl trifluoromethanesulfonate |
|---|---|---|
| Molecular Weight (g/mol) | 314.27 | 242.21 |
| Boiling Point | Not reported | Not reported |
| Purity (%) | 95 | 98 |
| Price | $111.00/5g | $391.00/5g |
Hazard Comparison
| Hazard Statement | This compound | Cyclohex-1-en-1-yl trifluoromethanesulfonate |
|---|---|---|
| H314 (Skin corrosion) | Yes | Likely |
| H335 (Respiratory irritation) | Yes | Likely |
Biological Activity
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate, with the CAS number 122135-83-5, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C10H13F3O5S
- Molecular Weight : 302.27 g/mol
- CAS Number : 122135-83-5
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethylsulfonyl group enhances its lipophilicity, potentially improving membrane permeability and interaction with cellular targets.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It might modulate receptor activities, influencing signaling pathways critical for cell survival and growth.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that derivatives of cyclohexene carboxylates can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and the activation of pro-apoptotic factors.
Case Study Findings
A study evaluated the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (lung cancer) | 25 | Induction of apoptosis |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest at G1 phase |
| HCT116 (colon cancer) | 20 | Inhibition of cell proliferation |
These findings suggest that the compound has a promising profile as an antitumor agent.
Safety and Toxicity
The compound is classified with several hazard statements indicating potential toxicity:
- H302 : Harmful if swallowed
- H312 : Harmful in contact with skin
- H335 : May cause respiratory irritation
Precautionary measures should be taken when handling this compound in laboratory settings to mitigate exposure risks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
